![molecular formula C10H13FN2O3S2 B14634052 Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride CAS No. 52913-43-6](/img/structure/B14634052.png)
Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride is a complex organic compound that features a combination of sulfonyl, carbamyl, and fluoride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride typically involves multiple steps. One common approach starts with the preparation of 4-methylbenzene-1-sulfonyl chloride, which is then reacted with methylamine to form methyl(4-methylbenzene-1-sulfonyl)amine . This intermediate is further reacted with a thiol compound to introduce the sulfanyl group, followed by the addition of a carbamyl fluoride group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluoride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution of the fluoride group may result in the formation of new carbon-fluorine bonds .
Aplicaciones Científicas De Investigación
Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl and carbamyl groups.
Biology: The compound is studied for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl and carbamyl groups can form covalent bonds with active site residues, inhibiting enzyme activity. The fluoride group may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl p-tolyl sulfone: Similar structure but lacks the carbamyl fluoride group.
4-Methylbenzenemethanesulfonyl chloride: Contains a sulfonyl chloride group instead of the carbamyl fluoride group.
Tosylmethyl isocyanide: Contains a tosyl group but differs in the presence of an isocyanide group.
Uniqueness
Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride is unique due to the combination of sulfonyl, carbamyl, and fluoride groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
52913-43-6 |
|---|---|
Fórmula molecular |
C10H13FN2O3S2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
N-methyl-N-[methyl-(4-methylphenyl)sulfonylamino]sulfanylcarbamoyl fluoride |
InChI |
InChI=1S/C10H13FN2O3S2/c1-8-4-6-9(7-5-8)18(15,16)13(3)17-12(2)10(11)14/h4-7H,1-3H3 |
Clave InChI |
RFRYZVINQQPPSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)SN(C)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


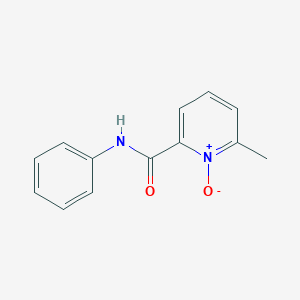
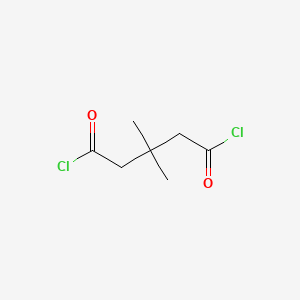
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
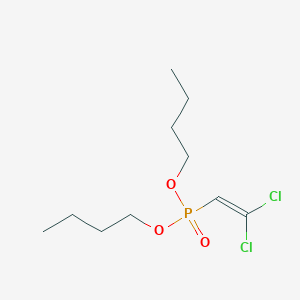
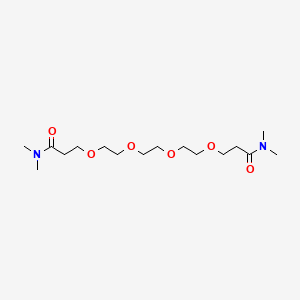
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)

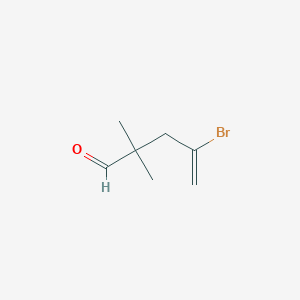
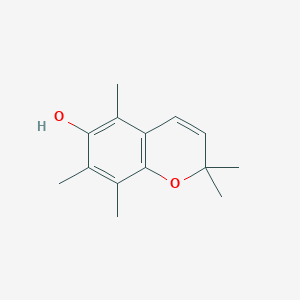
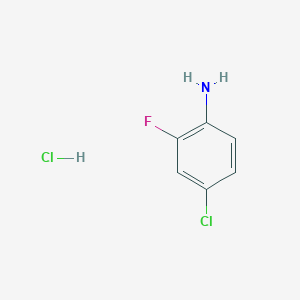
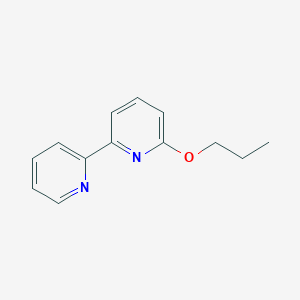
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)

